molecular formula C13H11NO2S B6389387 3-(4-Methylthiophenyl)picolinic acid CAS No. 1261922-52-4

3-(4-Methylthiophenyl)picolinic acid

Cat. No.: B6389387
CAS No.: 1261922-52-4
M. Wt: 245.30 g/mol
InChI Key: OKDLTTOFANUJQK-UHFFFAOYSA-N
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Description

3-(4-Methylthiophenyl)picolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 4-methylthiophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiophenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and 4-methylthiophenol as the primary starting materials.

    Coupling Reaction: The 4-methylthiophenyl group is introduced to the picolinic acid through a coupling reaction, often facilitated by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a boronic acid derivative of 4-methylthiophenol and a halogenated picolinic acid derivative.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiophenyl group to a thiol or a thioether.

    Substitution: The picolinic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Nitro or halogenated derivatives of the picolinic acid moiety.

Scientific Research Applications

3-(4-Methylthiophenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions

    Biology: The compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or a modulator of biological pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(4-Methylthiophenyl)picolinic acid depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate interaction. This can disrupt metabolic pathways and inhibit the growth of microorganisms or cancer cells.

    Metal Complexation: As a ligand, it forms stable complexes with metal ions, which can alter the reactivity and properties of the metal center

    Biological Pathways: The compound may interact with cellular receptors or proteins, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, picolinic acid, is a simple derivative of pyridine with a carboxylic acid group. It is used as a chelating agent and has various biological roles.

    4-Methylthiophenol: This compound is a thiophenol derivative with a methyl group at the fourth position. It is used in organic synthesis and as a building block for more complex molecules.

    Nicotinic Acid: An isomer of picolinic acid, nicotinic acid has the carboxyl group at the third position. It is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD) and has important biological functions.

Uniqueness

3-(4-Methylthiophenyl)picolinic acid is unique due to the combination of the picolinic acid moiety and the 4-methylthiophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to form stable metal complexes and potential bioactivity sets it apart from other similar compounds.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-10-6-4-9(5-7-10)11-3-2-8-14-12(11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDLTTOFANUJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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